5-(4-Carboxyphenoxy)isophthalic Acid (CAS 60893-67-6): A Structural Guide to Flexible Tricarboxylate Ligands in Reticular Chemistry
5-(4-Carboxyphenoxy)isophthalic Acid (CAS 60893-67-6): A Structural Guide to Flexible Tricarboxylate Ligands in Reticular Chemistry
Executive Summary
In the rapidly expanding field of reticular chemistry, the rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of the organic linkers. 5-(4-Carboxyphenoxy)isophthalic acid (CAS 60893-67-6), frequently abbreviated as H₃cpoia , is a highly versatile asymmetric tricarboxylic acid.
Unlike rigid linear linkers (e.g., terephthalic acid) which often lead to predictable but highly interpenetrated networks, H₃cpoia incorporates an ether linkage (-O-) between an isophthalate moiety and a benzoate moiety. This structural feature introduces a critical degree of conformational flexibility. By acting as a semi-rigid, V-shaped or Y-shaped building block, H₃cpoia enables the construction of complex, non-interpenetrated 3D topologies with tunable pore environments suitable for gas storage, luminescence thermometry, and targeted drug delivery [1].
Physicochemical Profiling & Structural Logic
To utilize H₃cpoia effectively in synthesis, one must understand its fundamental physicochemical properties. The molecule possesses three carboxylic acid groups with distinct pKa values, allowing for stepwise deprotonation during solvothermal synthesis.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 5-(4-Carboxyphenoxy)benzene-1,3-dicarboxylic acid |
| CAS Registry Number | 60893-67-6 [2] |
| Molecular Formula | C₁₅H₁₀O₇ |
| Molecular Weight | 302.24 g/mol |
| Hydrogen Bond Donors | 3 (Carboxylic acids) |
| Hydrogen Bond Acceptors | 7 (Carbonyl and ether oxygens) |
| Rotatable Bonds | 4 (Allowing syn/anti conformations) |
| Topological Polar Surface Area | 121 Ų |
Mechanistic Insight: The Ether Hinge
The defining feature of H₃cpoia is the central diaryl ether bond. The C-O-C bond angle typically rests around 118°–120°, but the low energy barrier to rotation around the C-O bonds allows the two aromatic rings to twist relative to one another. Depending on the steric demands of the metal Secondary Building Unit (SBU) and the solvent environment, the ligand can adopt either a syn-conformation (forming a V-shaped pocket) or an anti-conformation (facilitating extended, elongated networks).
Figure 1: Conformational flexibility of the H3cpoia ligand driven by the central ether linkage.
Experimental Workflow: Solvothermal Synthesis of a Prototype MOF
The synthesis of highly crystalline MOFs requires a delicate balance between thermodynamic and kinetic control [3]. Rapid precipitation leads to amorphous coordination polymers, whereas controlled, slow deprotonation yields diffraction-quality single crystals.
Below is a self-validating, step-by-step protocol for synthesizing a prototypical Zinc-based MOF, [Zn₄O(cpoia)₂]ₙ , utilizing the modulated solvothermal method.
Reagents and Materials
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Metal Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) – 0.20 mmol
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Organic Ligand: 5-(4-Carboxyphenoxy)isophthalic acid (H₃cpoia) – 0.15 mmol
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Solvent: N,N-Dimethylformamide (DMF) – 10 mL
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Modulator: Glacial Acetic Acid – 0.5 mL
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Equipment: 20 mL Teflon-lined stainless steel autoclave, programmable oven, ultrasonicator.
Step-by-Step Methodology
Step 1: Precursor Dissolution (Homogenization)
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Weigh 59.5 mg of Zn(NO₃)₂·6H₂O and 45.3 mg of H₃cpoia.
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Transfer both solids into a 20 mL glass vial.
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Add 10 mL of DMF and 0.5 mL of glacial acetic acid.
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Causality Check: Sonicate the mixture for 15 minutes until a completely clear solution is obtained. Why? Particulate matter acts as heterogeneous nucleation sites, which causes rapid, uncontrolled crystal growth leading to microcrystalline powder rather than single crystals.
Step 2: Solvothermal Reaction (In-Situ Deprotonation)
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Transfer the clear solution to a 20 mL Teflon-lined stainless steel autoclave and seal tightly.
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Place the autoclave in a programmable oven.
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Ramp the temperature to 100°C over 2 hours, hold at 100°C for 72 hours, and cool to room temperature at a rate of 5°C/hour.
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Causality Check: Why DMF and heat? At elevated temperatures, DMF slowly hydrolyzes to produce dimethylamine and formic acid. The dimethylamine acts as a weak base, gradually deprotonating the H₃cpoia ligand. Why the modulator? Acetic acid competes with H₃cpoia for coordination sites on the Zn²⁺ ions, slowing down the framework assembly (kinetic control) to favor the formation of the most thermodynamically stable crystalline product [3].
Step 3: Harvesting and Activation (Porosity Preservation)
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Decant the mother liquor. You should observe block-shaped, colorless crystals at the bottom of the Teflon liner.
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Wash the crystals three times with 10 mL of fresh DMF to remove unreacted ligand and amorphous byproducts.
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Perform a solvent exchange by soaking the crystals in anhydrous acetone (10 mL) for 3 days, replacing the acetone daily.
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Causality Check: Why acetone exchange? DMF has a high boiling point (153°C) and high surface tension. Attempting to evacuate DMF directly under vacuum causes capillary forces that collapse the delicate MOF pores. Acetone has a low boiling point and low surface tension, allowing for safe evacuation during activation.
Figure 2: Mechanistic pathway for the solvothermal synthesis of H3cpoia-based MOFs.
Analytical Validation & Data Presentation
To confirm the successful synthesis and activation of the H₃cpoia-based MOF, specific analytical techniques must be employed. The table below outlines the expected analytical profile for a successfully synthesized framework.
Table 2: Quality Control & Analytical Metrics
| Analytical Technique | Purpose | Expected Observation for [Zn₄O(cpoia)₂]ₙ |
| Powder X-Ray Diffraction (PXRD) | Phase purity and crystallinity | Sharp diffraction peaks matching the simulated pattern from single-crystal X-ray diffraction (SCXRD) data. Absence of a broad halo at 2θ = 20-30° (indicates no amorphous phase). |
| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content | Initial weight loss up to 100°C (removal of pore-dwelling acetone). Plateau of stability up to ~350°C. Sharp weight loss >350°C indicating the thermal decomposition of the H₃cpoia organic linker. |
| N₂ Adsorption Isotherm (77 K) | Porosity and surface area (BET) | Type I isotherm characteristic of microporous materials. Rapid uptake at low relative pressures (P/P₀ < 0.1). |
| FT-IR Spectroscopy | Coordination confirmation | Disappearance of the broad -OH stretch (~3000 cm⁻¹) of the free carboxylic acid. Shift of the C=O stretching frequencies (1600-1550 cm⁻¹) indicating coordinated carboxylates. |
Conclusion
The utilization of 5-(4-carboxyphenoxy)isophthalic acid (CAS 60893-67-6) represents a sophisticated approach to reticular chemistry. By leveraging the rotational freedom of its ether linkage, researchers can bypass the topological limitations of rigid linkers, accessing novel pore architectures. Strict adherence to modulated solvothermal synthesis principles ensures that the kinetic trapping of amorphous phases is avoided, yielding robust, highly crystalline materials suitable for advanced industrial and biomedical applications.
References
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Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444. URL:[Link]
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Silva, A. R. M., Alexandre, J. Y. N. H., Souza, J. E. S., et al. (2022). The Chemistry and Applications of Metal–Organic Frameworks (MOFs) as Industrial Enzyme Immobilization Systems. Molecules, 27(14), 4529. URL:[Link]
